molecular formula C18H19NO2S B7467618 4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide

4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide

Cat. No. B7467618
M. Wt: 313.4 g/mol
InChI Key: RTHNIUQZEXRMMZ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide is a chemical compound that is widely used in scientific research. It is a synthetic compound that has been developed for various research purposes. This compound has been studied for its biological and physiological effects, mechanism of action, and its potential use in future research.

Mechanism of Action

The mechanism of action of 4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide is not fully understood. However, it is believed to act as a modulator of various receptors and enzymes in the body. It has been shown to bind to the CB1 receptor and inhibit the activity of FAAH, which is an enzyme that degrades endocannabinoids.
Biochemical and Physiological Effects:
4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide in lab experiments is its specificity. It has been shown to bind to specific receptors and enzymes, which makes it a useful tool compound for studying various biological processes. However, one limitation is its potential toxicity. It is important to use this compound in appropriate concentrations to avoid any adverse effects.

Future Directions

There are various future directions for research involving 4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide. One direction is to study its effects on other biological processes, such as metabolism and cardiovascular function. Another direction is to develop more specific analogs of this compound that can target specific receptors and enzymes. Additionally, this compound can be used as a starting point for developing new drugs for various diseases.

Synthesis Methods

The synthesis of 4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide involves several steps. The starting material is 1,2,3,4-tetrahydronaphthalene, which is reacted with thiophene-2-carboxylic acid to form the intermediate. The intermediate is then reacted with butanoyl chloride to give the final product.

Scientific Research Applications

4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide has been extensively studied for its potential use in scientific research. It has been used as a tool compound to study various biological processes. This compound has been studied for its effects on the central nervous system, inflammation, and cancer.

properties

IUPAC Name

4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-16(17-9-4-12-22-17)10-11-18(21)19-15-8-3-6-13-5-1-2-7-14(13)15/h1-2,4-5,7,9,12,15H,3,6,8,10-11H2,(H,19,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHNIUQZEXRMMZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)NC(=O)CCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide

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